N-[3-(1H-imidazol-1-yl)propyl]-3-{(5Z)-4-oxo-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanamide
Description
This compound is a structurally complex molecule featuring:
- Imidazole moiety: A five-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 2.
- Thiazolidinone core: A five-membered ring containing sulfur and nitrogen atoms. The 2-thioxo (C=S) group increases electron density and may influence binding to biological targets (e.g., enzymes or receptors) .
- Benzylidene substituent: A 4-isopropyl-substituted benzylidene group at position 5 of the thiazolidinone, contributing to π-π stacking interactions and hydrophobic effects. The (5Z)-configuration suggests stereochemical specificity in its activity .
Its synthesis would involve multi-step reactions, including amide coupling (e.g., using PyBOP or DIPEA, as in ), thioether formation , and benzylidene condensation .
Properties
Molecular Formula |
C22H26N4O2S2 |
|---|---|
Molecular Weight |
442.6 g/mol |
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-3-[(5Z)-4-oxo-5-[(4-propan-2-ylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide |
InChI |
InChI=1S/C22H26N4O2S2/c1-16(2)18-6-4-17(5-7-18)14-19-21(28)26(22(29)30-19)12-8-20(27)24-9-3-11-25-13-10-23-15-25/h4-7,10,13-16H,3,8-9,11-12H2,1-2H3,(H,24,27)/b19-14- |
InChI Key |
RTYVNRXOXPEONS-RGEXLXHISA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NCCCN3C=CN=C3 |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NCCCN3C=CN=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-3-{(5Z)-4-oxo-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanamide typically involves multiple steps. One common approach is to start with the preparation of the thiazolidinone ring, followed by the introduction of the imidazole ring and the propanamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-imidazol-1-yl)propyl]-3-{(5Z)-4-oxo-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[3-(1H-imidazol-1-yl)propyl]-3-{(5Z)-4-oxo-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its use as a therapeutic agent for various diseases.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-3-{(5Z)-4-oxo-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanamide involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions, while the thiazolidinone ring can interact with various enzymes. These interactions can modulate biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional comparisons with analogs from the evidence:
Key Research Findings from Comparable Compounds:
Synthetic Efficiency: The use of PyBOP/DIPEA in amide coupling (as in ) achieves moderate yields (~55%) for imidazole-linked propanamides. This suggests similar efficiency for synthesizing the target compound. Thioether formation via 3-bromopropanoic acid and methimazole () avoids N-3 substitution, critical for preserving the imidazole’s electronic profile.
Structural Influence on Bioactivity: Thioxo groups (C=S) in thiazolidinones () enhance reactivity toward cysteine residues in enzymes, a feature likely retained in the target compound. Benzylidene substituents (e.g., 4-isopropyl in the target vs. methoxy in ) modulate hydrophobicity and π-stacking, impacting binding affinity and selectivity .
Spectroscopic Insights: NMR profiling of structurally related compounds (e.g., ) reveals that chemical shifts in regions analogous to the benzylidene-thiazolidinone moiety (positions 29–44) are sensitive to substituent effects, aiding in structural validation.
Biological Activity
N-[3-(1H-imidazol-1-yl)propyl]-3-{(5Z)-4-oxo-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanamide is a complex organic compound notable for its diverse biological activities. This article reviews its structural features, synthesis, biological interactions, and relevant case studies.
Structural Features
The compound features several key structural components:
- Imidazole Moiety : Known for its role in various biological systems, the imidazole ring contributes to the compound's potential interactions with biological targets.
- Thiazolidinone Core : This core is significant for its involvement in various pharmacological activities.
- Benzylidene Group : The presence of this group enhances the compound's reactivity and potential biological effects.
The molecular formula is approximately , with a molecular weight of around 384.45 g/mol .
Synthesis
The synthesis of this compound typically involves multiple steps, including:
- Formation of the thiazolidinone core.
- Introduction of the imidazole moiety through appropriate coupling reactions.
- Final modifications to attach the benzylidene group.
These steps are optimized to ensure high yield and purity .
Antitumor Activity
Preliminary studies indicate that this compound exhibits significant antitumor activity. Research has shown that it can inhibit cell proliferation in various cancer cell lines, including ovarian carcinoma . The compound's mechanism of action is believed to involve the modulation of pathways related to inflammation and cell growth.
Antifungal Properties
This compound has also been evaluated for its antifungal properties. It has demonstrated activity against Candida species, with minimum inhibitory concentration (MIC) values indicating effectiveness comparable to established antifungal agents .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50/MIC Values | References |
|---|---|---|---|
| Antitumor | A2780 (Ovarian Carcinoma) | 15 µM | |
| Antifungal | C. albicans | 0.3919 µM | |
| Anti-inflammatory | Various | Not specified |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzymatic Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : It can bind to receptors that play a role in inflammation and tumor progression.
Ongoing research aims to elucidate these interactions further and identify specific binding affinities .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare N-[3-(1H-imidazol-1-yl)propyl]-3-{(5Z)-4-oxo-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanamide and its analogs?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the condensation of substituted benzaldehydes with thiazolidinone precursors. For example, thiazolidinone intermediates can be synthesized via cyclization of thiourea derivatives with α-haloketones in polar aprotic solvents like DMF, as described for similar compounds . The final step often involves coupling the thiazolidinone core with an imidazole-containing propylamine moiety using carbodiimide-based coupling agents (e.g., EDCI) in the presence of a base like triethylamine . Optimization of reaction time and temperature (e.g., reflux for 2–6 hours) is critical to maximize yields .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Characterization relies on a combination of spectroscopic techniques:
- 1H/13C NMR : To verify proton environments (e.g., Z-configuration of the benzylidene group via coupling constants) and carbon assignments .
- IR Spectroscopy : To confirm functional groups like C=O (1670–1700 cm⁻¹) and C=S (1200–1250 cm⁻¹) .
- Mass Spectrometry (HRMS) : To validate molecular ion peaks and fragmentation patterns .
- Elemental Analysis : To ensure purity (>95%) by matching experimental and theoretical C/H/N/S percentages .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the benzylidene-thiazolidinone intermediate?
- Methodological Answer : Key variables include:
- Solvent Selection : Polar solvents (e.g., acetic acid or DMF) enhance solubility of intermediates, as shown in cyclization reactions of 3-formylindole derivatives .
- Catalyst Use : Sodium acetate (0.01 mol) in acetic acid improves cyclization efficiency by stabilizing enolate intermediates during benzylidene formation .
- Temperature Control : Reflux (100–110°C) for 2.5–3 hours balances reaction progress and minimizes side products .
- Workup Strategies : Recrystallization from acetic acid or ethanol removes unreacted starting materials .
Q. What strategies are recommended for analyzing structure-activity relationships (SAR) in analogs of this compound?
- Methodological Answer :
- Functional Group Variation : Systematically modify substituents on the benzylidene (e.g., electron-withdrawing groups like nitro or electron-donating groups like methoxy) and assess biological activity .
- Molecular Docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., 14-α-demethylase lanosterol, PDB ID: 3LD6) . Parameters such as binding affinity (ΔG) and hydrogen-bonding patterns guide SAR interpretations .
- In Vitro Assays : Compare IC50 values of analogs in enzyme inhibition or cell viability assays to correlate structural changes with potency .
Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during characterization?
- Methodological Answer :
- 2D NMR Techniques : Employ COSY and HSQC to resolve overlapping signals, particularly in crowded aromatic regions .
- Variable Temperature NMR : Identify dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and 50°C .
- Independent Synthesis : Reproduce the compound via alternative routes (e.g., using different coupling agents) to isolate spectral discrepancies caused by impurities .
Q. What computational approaches are suitable for predicting the compound’s interaction with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate molecular electrostatic potentials (MEPs) to identify nucleophilic/electrophilic regions influencing binding .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes in explicit solvent (e.g., water) for 50–100 ns to assess conformational stability .
- Pharmacophore Modeling : Define essential features (e.g., hydrogen bond acceptors on the thioxo-thiazolidinone moiety) for virtual screening of derivative libraries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
